molecular formula C22H18N2O3 B3248909 3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1904317-22-1

3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B3248909
CAS No.: 1904317-22-1
M. Wt: 358.4
InChI Key: ZYITUPUGBORWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a unique combination of a xanthene core, an azetidine ring, and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the xanthene core. One common method is the cyclization of benzophenone derivatives, which can be accessed through polyoxygenated aromatic compounds with a benzoic acid derivative . The azetidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pyridine moiety via an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as palladium or copper catalysts, and employing microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the xanthene, azetidine, or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine has a broad range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways. The xanthene core is known to interact with various enzymes and receptors, potentially modulating their activities. The azetidine ring can enhance the compound’s binding affinity and specificity, while the pyridine moiety may contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other xanthene derivatives, such as xanthones and azaxanthones, which also exhibit a wide range of biological activities. Additionally, compounds containing azetidine or pyridine rings, such as azetidinones and pyridines, share some structural similarities and chemical properties .

Uniqueness

What sets 3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine apart is the combination of these three distinct moieties in a single molecule. This unique structure allows for a diverse range of chemical modifications and potential biological activities, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(3-pyridin-3-yloxyazetidin-1-yl)-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-22(24-13-16(14-24)26-15-6-5-11-23-12-15)21-17-7-1-3-9-19(17)27-20-10-4-2-8-18(20)21/h1-12,16,21H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYITUPUGBORWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine
Reactant of Route 2
Reactant of Route 2
3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine
Reactant of Route 3
Reactant of Route 3
3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine
Reactant of Route 4
3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine
Reactant of Route 5
Reactant of Route 5
3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine
Reactant of Route 6
Reactant of Route 6
3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]oxy}pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.